Head-to-Head Comparison: DANA vs. 4-GU-DANA in Neuraminidase Activity and Viral Assays
In a direct head-to-head study, DANA was compared to its 4-guanidino derivative (4-GU-DANA, Zanamivir) and 4-amino derivative (4-AM-DANA) for inhibition of human parainfluenza virus type 3 (HPIV3) neuraminidase. DANA inhibited neuraminidase activity with an IC₅₀ of 2.1 mM, whereas 4-GU-DANA was 8.4-fold more potent with an IC₅₀ of 0.25 mM [1]. This quantitative difference highlights DANA's moderate potency as a baseline for evaluating C4-substituted analogs.
| Evidence Dimension | Inhibition of HPIV3 Neuraminidase Activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.1 mM |
| Comparator Or Baseline | 4-GU-DANA: 0.25 mM |
| Quantified Difference | 8.4-fold less potent than 4-GU-DANA |
| Conditions | In vitro neuraminidase activity assay against human parainfluenza virus type 3 (HPIV3). |
Why This Matters
Knowing the exact potency differential between DANA and its more potent C4-analog allows researchers to use DANA as a calibration standard for high-throughput screening assays and to quantify the potency gains achieved through scaffold modification.
- [1] Greengard, O., Poltoratskaia, N., Leikina, E., Zimmerberg, J., & Moscona, A. (2000). The anti-influenza virus agent 4-GU-DANA (zanamivir) inhibits cell fusion mediated by human parainfluenza virus and influenza virus HA. Journal of Virology, 74(23), 11108-11114. (PMC113191). View Source
